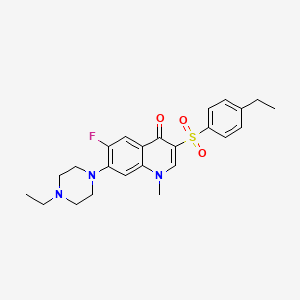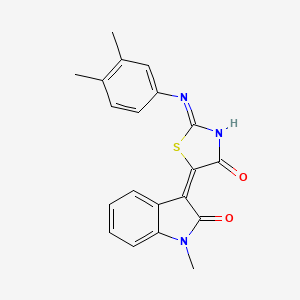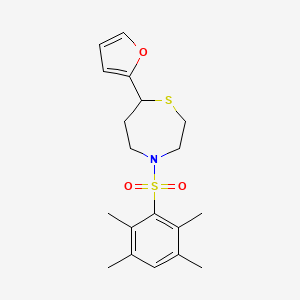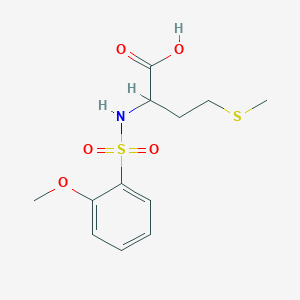![molecular formula C13H14ClN3OS B2798446 6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine CAS No. 338960-34-2](/img/structure/B2798446.png)
6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine is a complex organic compound characterized by the presence of a pyrimidine ring substituted with a sulfinyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrimidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a sulfide derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine: Similar structure but with a sulfanyl group instead of a sulfinyl group.
N-(6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfanyl and sulfonyl analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfinylmethyl]-N,2-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9-16-11(7-13(15-2)17-9)8-19(18)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGIHJHYBCBQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)CS(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-[(2-chlorophenyl)methyl]-13-[(2-methoxyethyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2798369.png)
![N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B2798370.png)


![N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2798375.png)


![2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2798379.png)
![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)
![4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2798382.png)
![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide](/img/structure/B2798384.png)
